3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole

Description

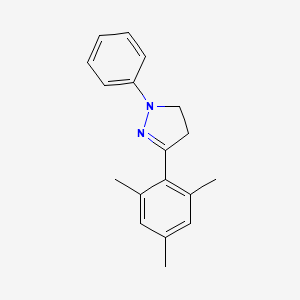

Structure

2D Structure

Properties

IUPAC Name |

2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEAUUFMQKUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208817 | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60078-97-9 | |

| Record name | 1-Phenyl-3-mesityl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60078-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Mesityl 1 Phenyl 4,5 Dihydro 1h Pyrazole and Analogous Structures

Established Synthetic Routes for Dihydropyrazole Ring Systems

The formation of the 4,5-dihydropyrazole (pyrazoline) ring is a cornerstone of heterocyclic synthesis, owing to the prevalence of this scaffold in various functional molecules. The methods are generally robust, offering access to a wide array of substituted analogs.

One of the most common and direct methods for synthesizing 4,5-dihydro-1H-pyrazoles is the cyclocondensation reaction between an α,β-unsaturated ketone, commonly known as a chalcone (B49325), and a hydrazine (B178648) derivative. researchgate.netbohrium.com This reaction proceeds via an initial Michael addition of the hydrazine to the enone system, followed by an intramolecular cyclization and dehydration to yield the final pyrazoline ring. thepharmajournal.com The reaction is often carried out in solvents like ethanol (B145695) or acetic acid and can be catalyzed by either acid or base. orgsyn.orgnih.gov The versatility of this method lies in the accessibility of various substituted chalcones and hydrazines, allowing for the synthesis of a diverse library of pyrazoline derivatives. mdpi.com

| Chalcone Reactant | Hydrazine Reactant | Solvent/Catalyst | Product | Yield (%) | Reference |

| 1-(p-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | Phenylhydrazine (B124118) | Ethanol | 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol | 75 | orgsyn.org |

| 1-(2,5-dichlorothiophen-3-yl)-3-(naphthalen-1-yl)prop-2-en-1-one | Hydrazine Hydrate (B1144303) | Ethanol / Acetic Acid | 3-(2,5-dichlorothiophen-3-yl)-5-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazole | 92 | researchgate.net |

| 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | Hydrazine Hydrate | Formic Acid / Ethanol | 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 60 | rsc.org |

| 1-(4'-nitrophenyl)-3-(3'',4''-dimethoxyphenyl)-2-propen-1-one | Phenylhydrazine | Glacial Acetic Acid / Ethanol | 1-phenyl-3-(4'-nitrophenyl)-5-(3'',4''-dimethoxyphenyl)-pyrazoline | 53.8 | nih.gov |

The use of phenylhydrazine as the hydrazine component is critical for the synthesis of N-1-phenyl substituted pyrazolines. nih.gov In this reaction, the unsubstituted nitrogen of phenylhydrazine acts as the initial nucleophile in the Michael addition to the chalcone. Following cyclization, the phenyl group remains attached to the N-1 position of the resulting dihydropyrazole ring, directly yielding the 1-phenyl-4,5-dihydro-1H-pyrazole framework. orgsyn.orgnih.gov The reaction conditions, such as refluxing in acetic acid or ethanol, facilitate this transformation effectively. mdpi.com The regiochemistry of the final product is determined by the substitution pattern of the starting chalcone.

The strategic placement of the mesityl (2,4,6-trimethylphenyl) group at the C3 position of the pyrazoline ring is dictated by the structure of the chalcone precursor. The synthesis of pyrazolines from chalcones (Ar¹-CO-CH=CH-Ar²) and phenylhydrazine generally results in a 1-phenyl-3-Ar²-5-Ar¹-4,5-dihydropyrazole structure. Therefore, to synthesize 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole, the required chalcone is 3-mesityl-1-phenyl-2-propen-1-one.

This specific chalcone can be prepared via a base-catalyzed Claisen-Schmidt condensation reaction. jetir.orgchim.it This involves the reaction of acetophenone (B1666503) (which provides the C5-phenyl group) with mesitaldehyde (2,4,6-trimethylbenzaldehyde), which introduces the mesityl group that will ultimately reside at the C3 position of the pyrazoline ring. Subsequent cyclocondensation of this chalcone with phenylhydrazine affords the target molecule, this compound. The bulky nature of the mesityl group does not typically hinder the cyclization process under standard reaction conditions.

A powerful and highly regioselective alternative for constructing the dihydropyrazole ring is the 1,3-dipolar cycloaddition reaction. researchgate.net This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). nih.gov For the synthesis of dihydropyrazoles (pyrazolines), the most relevant 1,3-dipoles are nitrile imines and diazo compounds, which react with alkenes. scispace.com

Nitrile imines are reactive 1,3-dipoles that readily undergo cycloaddition with alkenes to form pyrazolines. nih.gov They are typically generated in situ from hydrazonoyl halides by dehydrohalogenation with a base, such as triethylamine. researchgate.net The addition of the nitrile imine to a simple alkene produces the pyrazoline ring directly. researchgate.net

To synthesize this compound using this method, two primary strategies can be envisioned:

Reaction of a mesityl-containing nitrile imine with a simple alkene: C-mesityl-N-phenyl nitrile imine (generated from the corresponding hydrazonoyl halide) can be reacted with ethylene. The cycloaddition would place the mesityl group at C3 and the phenyl group at N1 of the resulting pyrazoline.

Reaction of a phenyl-containing nitrile imine with a mesityl-containing alkene: A C-phenyl-N-phenyl nitrile imine could be reacted with a mesityl-substituted alkene. However, this route is less direct for achieving the desired substitution pattern.

The regioselectivity of these cycloadditions is generally high, governed by the electronic and steric properties of the substituents on both the nitrile imine and the alkene. researchgate.net

The [3+2] cycloaddition of diazo compounds with alkenes is another fundamental route to pyrazoline synthesis. nih.govnih.gov This reaction is a well-established method for forming five-membered heterocyclic rings. cam.ac.uk The synthesis of the target molecule, this compound, is not directly achievable through this method as it does not readily install a substituent at the N-1 position. This route typically yields N-unsubstituted pyrazolines (1-pyrazolines), which may tautomerize or require subsequent N-arylation steps.

1,3-Dipolar Cycloaddition Reactions

Modern and Environmentally Benign Synthetic Approaches

In recent years, there has been a considerable shift towards the development of sustainable synthetic protocols in organic chemistry. These methods, often referred to as "green chemistry," aim to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov For the synthesis of dihydropyrazole derivatives, techniques such as microwave irradiation and ultrasound assistance have emerged as efficient alternatives to conventional heating methods. rsc.org

Microwave-Assisted Synthesis of Dihydropyrazole Derivatives

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that significantly reduces reaction times, improves yields, and often leads to cleaner reactions with fewer side products. researchgate.netjournalijar.comorientjchem.org This method utilizes microwave energy to heat the reaction mixture directly and efficiently. rsc.org

The synthesis of pyrazoline derivatives under microwave irradiation typically involves the reaction of chalcones with a hydrazine derivative, such as phenylhydrazine or thiosemicarbazide, often in the presence of a catalyst. nih.govptfarm.pl For instance, various 1,3,5-trisubstituted-2-pyrazoline derivatives have been synthesized from chalcones and hydrazine hydrate in ethanol under microwave irradiation at 600 watts for 2-4 minutes. orientjchem.org In some procedures, a catalytic amount of a base like sodium hydroxide (B78521) or piperidine (B6355638) is added to facilitate the reaction. ptfarm.pl The use of glacial acetic acid as a catalyst under microwave irradiation has also been reported for the cyclization of chalcones with hydrazine derivatives to form pyrazolines. researchgate.net

A comparative study of conventional versus microwave-assisted synthesis of some pyrazoline derivatives is presented below:

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional Heating | 6-8 hours | 70-85 |

| 2 | Microwave Irradiation | 2-10 minutes | 85-95 |

This table provides a generalized comparison based on various reported syntheses of pyrazoline derivatives.

The significant reduction in reaction time and improvement in yield highlight the efficiency of microwave-assisted synthesis. journalijar.com This technique has been successfully employed for the synthesis of a wide array of pyrazoline derivatives, demonstrating its broad applicability. nih.govptfarm.pl

Ultrasound-Assisted Synthesis of Dihydropyrazole Derivatives

Ultrasound-assisted synthesis is another environmentally friendly method that utilizes the energy of sound waves (typically 20-100 kHz) to promote chemical reactions. researchgate.net This technique, known as sonochemistry, can enhance reaction rates and yields by creating localized hot spots through acoustic cavitation. researchgate.netnih.gov

The synthesis of 1,3,5-triaryl-2-pyrazolines has been efficiently carried out by reacting chalcones with phenylhydrazine hydrochloride in a sodium acetate-acetic acid aqueous solution under ultrasound irradiation at room temperature. nih.gov This method offers high yields (83–96%) within a relatively short reaction time of 1.5–2 hours. nih.gov The application of ultrasound has been shown to accelerate the reaction of chalcones and phenylhydrazine hydrochloride significantly compared to silent reactions. nih.gov

Ultrasound has also been employed for the synthesis of pyrazolyl thiourea (B124793) derivatives, showcasing the versatility of this technique for creating more complex pyrazoline-based structures. arabjchem.org The use of ultrasound not only accelerates the reaction but also aligns with the principles of green chemistry by often allowing for milder reaction conditions and reduced energy consumption. researchgate.netnih.gov

Catalysis in Dihydropyrazole Synthesis

Acid catalysts are commonly used to promote the cyclization of α,β-unsaturated ketones with hydrazines. researchgate.net Glacial acetic acid is one of the most frequently used catalysts, often serving as both the catalyst and the solvent. sci-hub.se The reaction of chalcones with hydrazine hydrate or phenylhydrazine in refluxing acetic acid is a classic method for preparing 2-pyrazolines. nih.govscispace.com

The mechanism of acid-catalyzed cyclization is believed to involve the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazoline ring. sci-hub.se Various other acidic catalysts have also been explored, including Brønsted acids, to facilitate this transformation under mild conditions. researchgate.net For instance, a chiral disulfonimide (DSI) has been used as a Brønsted acid catalyst for the reductive condensation of N-H imines to deliver C2-symmetric secondary amines, a reaction type analogous to intermediates in pyrazoline synthesis. researchgate.net

Base-catalyzed Claisen-Schmidt condensation is a fundamental step in the synthesis of the chalcone precursors required for pyrazoline synthesis. researchgate.netnih.gov Subsequently, the cyclization of these chalcones with hydrazines can also be facilitated by basic catalysts. ptfarm.pl Common bases used for this purpose include sodium hydroxide, potassium hydroxide, and piperidine. ptfarm.plresearchgate.net

The base-catalyzed reaction is thought to proceed via a Michael addition of the hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring. researchgate.net This approach has been utilized for the synthesis of various 1,3,5-trisubstituted pyrazoline derivatives. researchgate.net For example, the reaction of substituted chalcones with 4-hydroxybenzhydrazide (B196067) under basic conditions yields the corresponding pyrazolines. researchgate.net

In the quest for more efficient and recyclable catalytic systems, metal and nanoparticle catalysts have garnered significant attention in dihydropyrazole synthesis. ijarsct.co.innanobioletters.com These catalysts often offer advantages such as high activity, selectivity, and the potential for recovery and reuse, which are key tenets of green chemistry. ijarsct.co.in

Zinc oxide (ZnO) nanoparticles have been effectively used as a recyclable catalyst for the one-pot synthesis of pyrazoline derivatives in an aqueous medium at a mild temperature of 40°C. ijarsct.co.in This method provides good to excellent yields and the ZnO nanoparticles can be recovered and reused multiple times without a significant loss of catalytic activity. ijarsct.co.in Similarly, iron oxide-supported copper oxide nanoparticles (nanocat-Fe-CuO) have been employed as a magnetically separable and reusable catalyst for pyrazole (B372694) derivative synthesis under mild conditions. acs.org

Other metal-based catalysts, such as scandium triflate [Sc(OTf)3] and silica (B1680970) chloride, have also been reported to catalyze the cyclocondensation reaction efficiently. tandfonline.com Ruthenium-catalyzed dehydrogenative coupling of allylic alcohols with hydrazines represents another advanced method for producing 2-pyrazolines with high selectivity. organic-chemistry.org

The table below summarizes the performance of various nanoparticle catalysts in the synthesis of dihydropyrazole analogues.

| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Reusability |

| ZnO Nanoparticles | Water, 40°C | - | Good to Excellent | Up to 4 cycles |

| nanocat-Fe-CuO | Mild conditions | - | - | Up to 6 cycles |

| Cu NP/C | Water:Ethanol (1:1), 70-80°C | - | High | Multiple times |

Data compiled from various sources on analogous pyrazoline syntheses. ijarsct.co.innanobioletters.comacs.org

Solvent-Free and Ionic Liquid Reaction Conditions

The development of solvent-free and ionic liquid-based synthetic routes for dihydropyrazoles aligns with the principles of green chemistry, often leading to shorter reaction times, increased yields, and simplified work-up procedures. nih.govias.ac.in

Solvent-Free Synthesis:

Solvent-free conditions have been successfully employed for the synthesis of various dihydropyrazole analogs, such as dihydropyrano[2,3-c]pyrazoles. nih.gov One notable method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature. nih.gov This approach, often facilitated by a catalyst, offers mild reaction conditions and high yields. nih.gov For instance, the use of nano-eggshell/Ti(IV) as a natural-based catalyst has demonstrated high efficiency in these multicomponent reactions. nih.gov The absence of toxic organic solvents is a key advantage of this methodology. nih.gov

Another example of a solvent-free approach is the use of a polyindole TiO2 nanocatalyst for the synthesis of 1,4-dihydropyridine (B1200194) derivatives, which shares methodological principles with dihydropyrazole synthesis. scirp.org This highlights a broader trend towards using recyclable catalysts under solvent-free conditions to produce heterocyclic compounds. scirp.org

Ionic Liquid Reaction Conditions:

Ionic liquids (ILs) have emerged as effective media for the synthesis of dihydropyrazoles, offering advantages such as enhanced reaction rates and improved yields compared to conventional molecular solvents. researchgate.net For example, the synthesis of 1-cyanoacetyl-5-hydroxy-5-halomethyl-4,5-dihydro-1H-pyrazoles was significantly accelerated when conducted in the ionic liquid [bmim][BF4]. researchgate.net The use of ILs can also be combined with microwave assistance to further reduce reaction times dramatically. researchgate.net

Transition metal-based ionic liquids have also been utilized as efficient homogeneous catalysts for pyrazole synthesis at room temperature. ias.ac.in For instance, a paramagnetic anion [FeCl4]− bearing ionic liquid has been shown to effectively catalyze the condensation of various hydrazines and 1,3-diketone derivatives. ias.ac.in This method is advantageous due to the reusability of the catalyst. ias.ac.in Basic ionic liquids, such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide ([bmim]OH), have been employed as catalysts in the four-component one-pot synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles. sioc-journal.cn

Table 1: Comparison of Reaction Conditions for Dihydropyrazole Analogs

| Catalyst | Solvent/Condition | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nano-eggshell/Ti(IV) | Solvent-free, room temp. | 4-chlorobenzaldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | nih.gov |

| [bmim][BF4] | Ionic Liquid | 4-alkoxy-3-alken-2-ones, cyanoacetohydrazide | 1-cyanoacetyl-5-hydroxy-5-halomethyl-4,5-dihydro-1H-pyrazoles | Improved | researchgate.net |

| [FeCl4]- based IL | Ionic Liquid, room temp. | 2,4-dinitrophenylhydrazine, acetylacetone | Pyrazole derivative | 90 (1st cycle) | ias.ac.in |

Regioselectivity and Stereochemical Control in 4,5-Dihydro-1H-Pyrazole Synthesis

The synthesis of substituted pyrazoles from unsymmetrical starting materials often raises the issue of regioselectivity. The reaction of 1,3-diketones with substituted hydrazines, a common route to pyrazoles, can potentially yield two different regioisomers. mdpi.com The control of this regioselectivity is a critical aspect of the synthesis. For instance, the condensation of 1,3-diketones with arylhydrazines has been shown to proceed with high regioselectivity at room temperature in N,N-dimethylacetamide, affording 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com

The formation of 4,5-dihydro-1H-pyrazoles often involves the cyclization of chalcones with hydrazine. scispace.comresearchgate.net The substitution pattern on the chalcone and the reaction conditions can influence the regiochemical outcome. A base-mediated reaction of triaryl/alkyl pyrylium (B1242799) tetrafluoroborate (B81430) salts with α-diazo-phosphonates, sulfones, and trifluoromethyl compounds affords functionalized pyrazole-chalcones as a tautomeric mixture, indicating the complexity of controlling isomer formation. rsc.org

Stereochemical control is also a significant consideration, particularly for dihydropyrazoles with stereocenters at the C4 and C5 positions. While the provided literature does not delve deeply into the stereochemical control for the specific synthesis of this compound, studies on related structures highlight its importance. For example, in the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles, the stereochemistry of the key pyrazolidine (B1218672) intermediate suggests a stepwise cycloaddition mechanism. organic-chemistry.org

Optimization of Reaction Parameters for Yield and Purity of Substituted Dihydropyrazoles

The optimization of reaction parameters is crucial for maximizing the yield and purity of substituted dihydropyrazoles. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of dihydropyrano[2,3-c]pyrazoles using a nano-eggshell/Ti(IV) catalyst, the optimal conditions were determined to be 0.06 g of the catalyst at room temperature under solvent-free conditions. nih.gov This optimization was achieved by systematically varying the amount of catalyst and the reaction solvent. nih.gov

For the synthesis of dihydrobenzofuran neolignans, a related class of compounds, a detailed optimization of experimental conditions was performed. scielo.br It was found that silver(I) oxide (0.5 equiv.) was the most efficient oxidant. scielo.br Acetonitrile, a "greener" solvent, provided the best balance between conversion and selectivity. scielo.br The reaction time was also optimized, reducing it from 20 hours to 4 hours without a significant impact on the yield. scielo.br

The synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diyne-indole derivatives was optimized by testing various reaction conditions, with the best results obtained in PEG-400 as an eco-friendly solvent. researchgate.net

Table 2: Optimization of Reaction Parameters for Dihydropyrano[2,3-c]pyrazole Synthesis nih.gov

| Entry | Catalyst Amount (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.01 | H2O | 90 | 75 |

| 2 | 0.02 | H2O | 75 | 80 |

| 3 | 0.04 | H2O | 60 | 85 |

| 4 | 0.06 | H2O | 45 | 90 |

| 5 | 0.01 | EtOH | 90 | 70 |

| 6 | 0.02 | EtOH | 75 | 75 |

| 7 | 0.04 | EtOH | 60 | 80 |

| 8 | 0.06 | EtOH | 45 | 85 |

| 9 | 0.01 | Solvent-free | 60 | 80 |

| 10 | 0.02 | Solvent-free | 45 | 85 |

| 11 | 0.04 | Solvent-free | 30 | 92 |

Elucidation of Reaction Mechanisms in 4,5 Dihydro 1h Pyrazole Formation

Mechanistic Pathways for Cyclocondensation Reactions

The reaction between an α,β-unsaturated carbonyl compound and a hydrazine (B178648) to form a 4,5-dihydropyrazole can proceed through two primary mechanistic pathways: an Aza-Michael addition followed by cyclization and dehydration, or the initial formation of a hydrazone intermediate followed by ring closure.

Aza-Michael Addition followed by Cyclization and Dehydration

The Aza-Michael addition pathway is initiated by the nucleophilic attack of the hydrazine at the β-carbon of the α,β-unsaturated ketone. This conjugate addition is facilitated by the electrophilic nature of the β-carbon, which is activated by the electron-withdrawing carbonyl group.

The mechanism unfolds as follows:

Aza-Michael Addition: The more nucleophilic nitrogen atom of phenylhydrazine (B124118) attacks the β-carbon of the mesityl-containing chalcone (B49325). This step results in the formation of an enolate intermediate.

Protonation: The enolate intermediate is subsequently protonated to yield a γ-hydrazino ketone.

Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular condensation leads to the formation of a five-membered heterocyclic intermediate, a pyrazolidin-5-ol.

Dehydration: The final step involves the acid- or base-catalyzed dehydration of the pyrazolidin-5-ol intermediate. The elimination of a water molecule results in the formation of the stable 4,5-dihydropyrazole ring with a double bond between the N1 and C5 positions.

This pathway is often favored under conditions that promote conjugate addition, such as the use of specific catalysts or solvents that can stabilize the enolate intermediate.

Hydrazone Intermediate Formation and Subsequent Ring Closure

An alternative and commonly cited mechanism involves the initial reaction at the carbonyl group of the α,β-unsaturated ketone. uii.ac.id This pathway is particularly prevalent in acid-catalyzed reactions. uii.ac.id

The steps involved in this mechanism are:

Hydrazone Formation: The reaction commences with the nucleophilic attack of the phenylhydrazine on the electrophilic carbonyl carbon of the chalcone. This is a classic condensation reaction that, after the elimination of a water molecule, leads to the formation of a hydrazone intermediate. uii.ac.id The formation of this intermediate can often be detected spectroscopically. uii.ac.id

Intramolecular Cyclization: The newly formed hydrazone then undergoes an intramolecular cyclization. The nitrogen atom of the hydrazone moiety attacks the β-carbon of the former α,β-unsaturated system in a Michael-type fashion. This ring-closing step forms the five-membered dihydropyrazole ring. uii.ac.idresearchgate.net

The regioselectivity of this reaction, determining which nitrogen atom of the phenylhydrazine initiates the attack, can be influenced by steric and electronic factors of the substituents on both the chalcone and the hydrazine.

Kinetic and Thermodynamic Studies of Dihydropyrazole Synthesis

Kinetic and thermodynamic studies provide valuable insights into the reaction rates, energy barriers, and the relative stability of intermediates and transition states involved in the synthesis of 4,5-dihydropyrazoles. While specific data for 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole is not extensively reported, studies on analogous systems offer a general understanding.

Determination of Reaction Order and Rate Constants

The synthesis of pyrazolines from chalcones and hydrazines is generally considered to follow second-order kinetics, being first-order with respect to each reactant. organic-chemistry.org The rate of the reaction can be influenced by several factors, including the nature of the solvent, the catalyst used, and the electronic effects of the substituents on the reactants.

| Reactants | Solvent | Catalyst | Rate Law | Reference |

| Chalcone and Phenylhydrazine | Ethanol (B145695) | Acetic Acid | Rate = k[Chalcone][Phenylhydrazine] | researchgate.net |

| α,β-Unsaturated Ketone and Hydrazine | Not Specified | Not Specified | Assumed Second-Order | researchgate.net |

| Diazatitanacycle and Oxidant (for pyrazole (B372694) synthesis) | THF | TEMPO | First-Order in Diazatitanacycle and TEMPO | nih.gov |

This table presents generalized kinetic data for pyrazoline and related pyrazole syntheses. Specific rate constants are highly dependent on the exact substrates and reaction conditions.

Estimation of Activation Energy and Thermodynamic Parameters (ΔH‡, ΔS‡, ΔG‡)

The activation energy (Ea) for the cyclization step is a critical parameter that determines the feasibility of the reaction at a given temperature. Thermodynamic parameters such as the change in enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide a more complete picture of the transition state.

Computational studies on the cyclization of hydrazones to form pyrazolines have shown that the process is generally exothermic with a significant activation barrier for the intramolecular cyclization step. The transition state involves the formation of the new C-N bond and a subsequent proton transfer.

| Reaction Step | Method | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |

| Intramolecular Cyclization of Hydrazone | Computational | ~15-25 | Not specified | Not specified | eurasianjournals.com |

| Pyrazole Isomerization | Experimental | 50.7 ± 2.7 | Not specified | Not specified | |

| Pyrazole Isomerization | DFT Calculation | 55.4 - 68.3 | Not specified | Not specified |

This table provides estimated or calculated thermodynamic parameters for pyrazoline formation and related pyrazole transformations. The values can vary significantly with the specific molecular system and computational method used.

The negative entropy of activation often observed in these cyclization reactions is indicative of a more ordered transition state compared to the reactants, which is expected for a bimolecular reaction followed by an intramolecular ring closure.

Comparative Mechanistic Analysis of Different Synthetic Routes

The two primary mechanistic pathways, Aza-Michael addition and hydrazone formation, are not mutually exclusive and can operate concurrently or be favored under different reaction conditions.

Acidic Conditions: In the presence of an acid catalyst, the carbonyl group of the chalcone is activated towards nucleophilic attack by the hydrazine. This generally favors the initial formation of the hydrazone intermediate. The subsequent intramolecular Michael addition is also often acid-catalyzed. uii.ac.id

Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophilicity of the hydrazine is enhanced, and the Aza-Michael addition pathway can become more competitive. The choice of solvent can also play a crucial role in stabilizing the intermediates of either pathway.

A comparative analysis reveals the following:

| Feature | Aza-Michael Addition Pathway | Hydrazone Formation Pathway |

| Initial Nucleophilic Attack | At the β-carbon of the α,β-unsaturated system. | At the carbonyl carbon. |

| Key Intermediate | γ-hydrazino ketone. | Hydrazone. uii.ac.id |

| Favored Conditions | Basic or neutral conditions. | Acidic conditions. uii.ac.id |

| Rate-Determining Step | Can be either the initial Michael addition or the subsequent cyclization. | Often the intramolecular cyclization. |

The specific substituents on the chalcone and hydrazine can also influence the preferred pathway. Electron-withdrawing groups on the β-aryl ring of the chalcone can enhance the electrophilicity of the β-carbon, potentially favoring the Aza-Michael addition. Conversely, sterically demanding groups near the carbonyl function might hinder direct attack at the carbonyl, making the conjugate addition more favorable.

Influence of Aryl Substituents on Reaction Mechanism and Pathway

The formation of the 4,5-dihydro-1H-pyrazole (pyrazoline) ring, typically through the condensation of an α,β-unsaturated carbonyl compound with a hydrazine derivative, is significantly influenced by the nature and position of substituents on the aryl rings of the reactants. These substituents can alter the electronic properties and steric environment of the reaction centers, thereby affecting the reaction rate, mechanism, and the regioselectivity of the final product. The synthesis of pyrazolines involves a sequence of steps, including nucleophilic attack, cyclization, and dehydration, each of which can be modulated by substituent effects.

The reaction generally proceeds via the nucleophilic addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone (a Michael-type addition), followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. researchgate.netresearchgate.net The electronic nature of the aryl substituents on both the chalcone (or equivalent α,β-unsaturated carbonyl) and the arylhydrazine plays a critical role in this process.

Electronic Effects of Substituents:

The electronic character of substituents on the aryl rings of the reacting species can either accelerate or decelerate the rate of reaction by modifying the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound.

Substituents on the Arylhydrazine: The nucleophilicity of the arylhydrazine is a key factor. Electron-donating groups (EDGs) on the phenyl ring of the arylhydrazine increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and generally leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the hydrazine, which can slow down the initial nucleophilic attack. For instance, in the synthesis of pyrazoline derivatives from aryldiazonium salts, it was observed that reactants with electron-donating groups resulted in good yields, whereas those with electron-withdrawing substituents were less effective. nih.gov

Steric Effects of Substituents:

Steric hindrance from bulky substituents, such as the mesityl group in this compound, can influence the reaction pathway and regioselectivity. Bulky groups can hinder the approach of the nucleophile to the reaction center, potentially slowing the reaction. However, they can also play a crucial role in determining the regiochemical outcome of the cyclization. In the reaction between 1,3-diketones and substituted hydrazines, the regioselectivity is often governed by the initial attack of the more nucleophilic nitrogen of the hydrazine (typically the NH₂) on the more electrophilic carbonyl carbon of the diketone. mdpi.comnih.gov The presence of a bulky aryl group can direct the cyclization to produce a specific regioisomer preferentially.

Influence on Regiochemistry:

The regiochemistry of the pyrazoline ring formation is a critical aspect, particularly when using unsymmetrical reagents like 1,3-diketones or certain α,β-unsaturated ketones. mdpi.com Research has shown that in the reaction of vinyl ketones with thiosemicarbazide, the presence of a trifluoromethyl group was a determining factor for the regiochemistry of the reaction, while α-alkyl- and β-alkyl[aryl]-substituents did not show observable effects on the regiochemical outcome. nih.gov This highlights that the specific type of substituent, rather than just its general electronic or steric nature, can be decisive.

The following tables summarize findings from various studies on the effect of aryl substituents on pyrazoline formation.

| Reactant Type | Substituent Type on Aryl Ring | Effect on Yield | Observation |

|---|---|---|---|

| Aryldiazonium Salts | Electron-Donating Groups (EDG) | Good Yields | EDGs enhance the reactivity of the diazonium salt in the cyclization process. |

| Aryldiazonium Salts | Electron-Withdrawing Groups (EWG) | Lower Yields | EWGs decrease the reactivity, leading to diminished product formation. |

| Enones | -OMe, -NO₂, -Br | No significant influence | The electronic nature of the substituent on the enone's aryl ring did not impact the yield under the studied conditions. |

| Reactant | Substituent | Influence on Regiochemistry | Proposed Mechanism |

|---|---|---|---|

| Vinyl Ketones | Trifluoromethyl group (CF₃) | Determining factor | The strong electron-withdrawing nature of the CF₃ group directs the nucleophilic attack and subsequent cyclization to a specific position. |

| Vinyl Ketones | α-alkyl or β-alkyl[aryl] group | No observable effect | The steric and electronic effects of these groups were not significant enough to alter the regiochemical pathway under the experimental conditions. |

Advanced Spectroscopic and Structural Characterization of 3 Mesityl 1 Phenyl 4,5 Dihydro 1h Pyrazole

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Experimental FT-IR spectra, which would identify the characteristic vibrational frequencies of the functional groups present in the molecule (such as C-H, C=N, and aromatic C=C stretching), are not available in surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data detailing the absorption maxima (λmax) that would provide insight into the electronic transitions within the chromophores of the 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, which would confirm the molecular weight and elucidate the characteristic fragmentation patterns of the compound under ionization, has not been reported.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

While a specific crystal structure for this compound is not available in the reviewed literature, extensive crystallographic data on analogous 1,3-diaryl-4,5-dihydro-1H-pyrazole derivatives provide a robust framework for predicting its solid-state molecular structure. Single-crystal X-ray diffraction studies on closely related compounds reveal key structural features, including the conformation of the pyrazoline ring, the orientation of the aryl substituents, and the nature of intermolecular interactions that govern the crystal packing.

Molecular Conformation and Geometry

Based on analyses of compounds such as 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole, the 4,5-dihydro-1H-pyrazole (pyrazoline) ring is expected to adopt a non-planar, envelope or twisted conformation. In many diaryl pyrazoline structures, the five-membered ring is nearly planar, with slight deviations of the carbon atoms at positions 4 and 5 from the plane defined by the other atoms. For instance, in a related compound, the pyrazole (B372694) rings were found to be essentially planar with maximum deviations of 0.003 (1) Å and 0.066 (1) Å. nih.govresearchgate.net

The phenyl group at the N1 position and the mesityl group at the C3 position are anticipated to be twisted out of the mean plane of the central pyrazoline ring. The dihedral angle between the N-bound phenyl ring and the pyrazoline ring in similar structures, like 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, is observed to be around 21.45 (10)°. nih.gov The dihedral angle between the C3-bound aryl group and the pyrazoline ring is typically smaller to allow for electronic conjugation, as seen in a derivative where this angle is 6.96 (10)°. nih.gov However, the steric bulk of the mesityl group in the target compound, with its two ortho-methyl substituents, would likely lead to a significantly larger dihedral angle between the mesityl and pyrazoline rings to minimize steric hindrance.

The bond lengths and angles within the pyrazoline core are expected to be consistent with those observed in other 1,3-diaryl-4,5-dihydro-1H-pyrazoles.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is likely to be influenced by weak intermolecular forces. In the absence of strong hydrogen bond donors or acceptors, the packing in analogous structures is often dominated by van der Waals forces, C-H···π interactions, and π-π stacking. nih.govresearchgate.netnih.gov The phenyl and mesityl rings provide ample opportunity for such interactions.

Predicted Crystallographic Data

The following tables present predicted crystallographic parameters for this compound based on the analysis of structurally related compounds.

Table 1: Predicted Crystal Data and Structure Refinement Parameters

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10-12 |

| b (Å) | 11-15 |

| c (Å) | 20-22 |

| β (°) | 110-115 |

| V (ų) | 2300-2500 |

| Z | 4 |

Table 2: Predicted Selected Bond Lengths and Angles

| Bond/Angle | Predicted Value |

| N1-N2 (Å) | ~1.38 |

| N2-C3 (Å) | ~1.30 |

| C3-C4 (Å) | ~1.50 |

| C4-C5 (Å) | ~1.53 |

| C5-N1 (Å) | ~1.47 |

| N1-C(phenyl) (Å) | ~1.42 |

| C3-C(mesityl) (Å) | ~1.48 |

| N2-N1-C5 (°) | ~112 |

| N1-N2-C3 (°) | ~110 |

| N2-C3-C4 (°) | ~115 |

| C3-C4-C5 (°) | ~103 |

| C4-C5-N1 (°) | ~105 |

Based on a comprehensive search for scientific literature, there is currently no available public data specifically detailing the computational and theoretical investigations of this compound as requested in the provided outline.

Searches for quantum chemical calculations, including Density Functional Theory (DFT) studies, geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, electronic parameter analysis, and simulated NMR spectra for this specific compound did not yield any relevant results.

Therefore, it is not possible to generate the article with the specified content and structure at this time. Scientific investigation into the theoretical and computational properties of this compound appears to be a novel area of research for which data has not yet been published.

Computational and Theoretical Investigations of 3 Mesityl 1 Phenyl 4,5 Dihydro 1h Pyrazole

Theoretical Prediction of Spectroscopic Signatures

Calculated Vibrational (IR) and Electronic (UV-Vis) Spectra

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational and electronic spectra of dihydropyrazole derivatives. derpharmachemica.comjocpr.com These computational methods allow for the calculation of harmonic and anharmonic vibrational frequencies, which correspond to the peaks observed in experimental Infrared (IR) spectra. nih.gov By simulating the molecular vibrations, specific bands can be assigned to the stretching, bending, and deformation modes of particular functional groups within the molecule, such as C-H, C=N, N-N, and aromatic C=C bonds. derpharmachemica.com

For pyrazole (B372694) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have shown a high correlation between theoretical and experimental vibrational frequencies. derpharmachemica.com For instance, the characteristic C=N stretching vibration in the pyrazole ring and the various modes associated with the phenyl and mesityl substituents can be precisely calculated. These calculations help to confirm the molecular structure by matching the predicted spectrum with the experimental one. jocpr.comresearchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). researchgate.net This method predicts the electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The calculated absorption maxima (λmax) and oscillator strengths correspond to the absorption bands observed in the UV-Vis spectrum. nih.govresearchgate.net For pyrazoline derivatives, these calculations can elucidate how the electronic structure, influenced by the phenyl and mesityl groups, gives rise to their characteristic absorption properties. researchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Ar-H Stretch | 3100-3000 | Stretching vibrations of C-H bonds in the phenyl and mesityl rings. |

| CH₃ Asymmetric Stretch | 3007-2946 | Asymmetric stretching of methyl group C-H bonds on the mesityl substituent. derpharmachemica.com |

| CH₃ Symmetric Stretch | 2918-2901 | Symmetric stretching of methyl group C-H bonds. derpharmachemica.com |

| C=N Stretch | 1550-1500 | Stretching vibration of the carbon-nitrogen double bond within the dihydropyrazole ring. mdpi.com |

| C=C Stretch (Aromatic) | 1600-1450 | Stretching vibrations within the aromatic rings. derpharmachemica.com |

| N-N Stretch | 1070-1010 | Stretching of the nitrogen-nitrogen single bond in the pyrazole core. derpharmachemica.com |

Theoretical Structure-Activity Relationship (SAR) Studies for Substituted Dihydropyrazoles

Computational analysis provides deep insights into how different substituents modify the electronic and steric landscape of the dihydropyrazole scaffold. mdpi.comnih.gov DFT calculations are commonly used to quantify electronic effects by examining parameters such as the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and atomic charges. derpharmachemica.com Electron-donating groups (like methoxy (B1213986) or methyl) and electron-withdrawing groups (like nitro or halo) appended to the aromatic rings can significantly alter the electron density distribution across the molecule. nih.gov This, in turn, influences the molecule's reactivity, stability, and intermolecular interaction potential. psu.edu

Steric properties are evaluated by calculating parameters like molecular volume and surface area. mdpi.com The introduction of bulky substituents, such as the mesityl group in 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole, imposes significant steric hindrance around the pyrazole core. nih.gov Computational tools can generate steric maps, such as buried volume (%VBur) maps, which visualize and quantify the spatial bulk of different substituents. mdpi.com This analysis is crucial for understanding how steric factors can dictate the preferred conformation of the molecule and influence its ability to interact with other molecules. mdpi.com

| Substituent Type | Effect on Electronic Properties | Effect on Steric Properties | Example Groups |

|---|---|---|---|

| Electron-Donating | Increases HOMO energy level, decreases HOMO-LUMO gap, increases electron density on the aromatic ring. | Varies with group size. | -CH₃, -OCH₃, -OH |

| Electron-Withdrawing | Decreases LUMO energy level, decreases HOMO-LUMO gap, reduces electron density on the aromatic ring. | Varies with group size. | -NO₂, -CN, -Cl, -F |

| Bulky Alkyl Groups | Minor electronic effect (weakly donating). | Significant increase in molecular volume and steric hindrance. mdpi.com | -C(CH₃)₃ (tert-butyl), Mesityl |

In silico screening and molecular docking are powerful computational techniques used to explore the potential interactions of small molecules like dihydropyrazoles within a defined space, such as the binding pocket of a macromolecule. ijnrd.orgnih.gov The process is performed virtually, allowing for the rapid assessment of large libraries of compounds. nih.gov

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target, and it estimates the strength of the interaction, typically as a binding energy score. wjarr.commdpi.com The methodology involves several key steps:

Preparation of the Ligand: The 3D structure of the dihydropyrazole derivative is generated and optimized to find its lowest energy conformation. This is often done using molecular mechanics or quantum mechanics methods. ijnrd.org

Preparation of the Receptor: A 3D structure of a receptor is obtained. A "binding site" or "pocket" is defined on the receptor surface. This pocket represents the region where the ligand is expected to bind. nih.govmdpi.com

Docking Simulation: A search algorithm systematically explores various possible orientations and conformations of the ligand within the defined binding site. mdpi.com

Scoring: A scoring function is used to evaluate each generated pose, calculating a score that estimates the binding affinity. mdpi.com Poses with the most favorable scores are considered the most likely binding modes.

These approaches allow for a structure-based virtual screening where a database of various substituted dihydropyrazoles can be docked against a common binding site to identify which substituents lead to the most favorable interactions, based on factors like shape complementarity and intermolecular forces. nih.govmdpi.com

Investigation of Nonlinear Optical (NLO) Properties

Theoretical investigations into the Nonlinear Optical (NLO) properties of organic molecules, including dihydropyrazole derivatives, have gained significant attention due to their potential in optoelectronic applications. nih.govresearchgate.net NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. mdpi.com

Computational quantum chemistry is a primary tool for predicting the NLO response of a molecule. researchgate.net Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated using DFT and other ab initio methods. researchgate.netsonar.ch A large hyperpolarizability value is indicative of a strong NLO response.

For molecules like this compound, the NLO properties arise from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, connected by a π-conjugated system. The phenyl and mesityl groups can act as part of this donor-acceptor framework. Theoretical studies explore how the introduction of different substituents can enhance these properties by increasing the molecule's asymmetry and facilitating charge transfer upon excitation. nih.gov Calculations can predict how modifications to the dihydropyrazole structure will affect its hyperpolarizability, guiding the synthesis of new materials with optimized NLO performance. researchgate.net

Advanced Applications in Materials Science and Analytical Chemistry Excluding Biological/clinical

Fluorescence and Photophysical Properties of Aryl-Dihydropyrazoles

Aryl-dihydropyrazoles, particularly 1,3,5-triaryl-2-pyrazolines, are a well-studied class of fluorescent molecules. mdpi.comnih.gov These compounds are known for their strong fluorescence, high quantum yields, and excellent photostability, making them suitable for various optoelectronic applications. researchgate.netrsc.org The fluorescence in these molecules typically appears in the blue region of the visible spectrum. mdpi.comnih.gov The photophysical behavior is largely dictated by intramolecular charge transfer (ICT) processes, which can be influenced by both the molecular structure and the surrounding environment. rsc.orgresearchgate.net

The photophysical properties of aryl-dihydropyrazoles can be finely tuned by altering the substitution patterns on the aryl rings. rsc.org The introduction of different functional groups can modify the electron density within the molecule, thereby affecting its absorption and emission characteristics. This tunability is a key factor in designing materials with specific optical properties.

The nature of the substituent on the phenyl rings at the C-3 and C-5 positions plays a crucial role in modulating the optical properties of pyrazoline compounds. rsc.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly shift the absorption and emission spectra. For instance, an increase in the electron-donating ability of substituents has been observed to lead to increased absorption maxima. rsc.org Conversely, the introduction of a moderately electron-wielding substituent, such as chlorine, on the phenyl ring at the C-3 position can lead to an amplification of fluorescence intensity. researchgate.net

The solvent environment also has a profound impact on the photophysical behavior of these compounds, a phenomenon known as solvatochromism. rsc.orgresearchgate.net An increase in solvent polarity often leads to a red shift (a shift to longer wavelengths) in the fluorescence spectra, which is indicative of a larger dipole moment in the excited state compared to the ground state. researchgate.net This solvent-dependent behavior is attributed to the stabilization of the excited state by polar solvent molecules. rsc.org

Table 1: Effect of Substituents on the Photophysical Properties of Aryl-Dihydropyrazoles

| Substituent Type | Position | Effect on Absorption Spectra | Effect on Emission Spectra | Reference |

| Electron-Donating Group (EDG) | C-5 Phenyl Ring | Red-shift (longer wavelength) | Increased quantum yield | rsc.org |

| Electron-Withdrawing Group (EWG) | C-3 Phenyl Ring | Blue-shift (shorter wavelength) | Potential for fluorescence quenching | rsc.orgresearchgate.net |

| Halogen (e.g., Chlorine) | C-3 Phenyl Ring | Minimal Shift | Amplified fluorescence intensity | researchgate.net |

The sensitivity of the fluorescence of aryl-dihydropyrazoles to their local environment makes them excellent candidates for use as fluorescence probes and chemosensors. nih.gov These molecules can be designed to interact with specific analytes, resulting in a detectable change in their fluorescence properties, such as intensity or wavelength. rsc.org This "turn-on" or "turn-off" fluorescence response allows for the detection and quantification of various chemical species. researchgate.net

In the realm of non-biological applications, pyrazoline-based chemosensors have been developed for the detection of metal ions and environmental pollutants. nih.govrsc.org For example, pyrazole (B372694) derivatives have been successfully utilized as selective fluorescent chemosensors for metal ions like Al³⁺ and Hg²⁺. nih.gov The coordination of the metal ion with the pyrazoline derivative can lead to a significant enhancement or quenching of its fluorescence. nih.gov

Furthermore, the fluorescent properties of these compounds have been harnessed to create probes for detecting environmental contaminants. researchgate.netelsevierpure.com For instance, a flavonol-derived fluorescent probe was developed for the highly specific and sensitive detection of hydrazine (B178648) in environmental water and soil samples. researchgate.net The design of these probes often relies on principles like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) to achieve the desired sensing capabilities. rsc.org

Electroluminescence and Organic Electronic Device Applications

Pyrazoline derivatives are recognized for their electroluminescent properties, which has led to their incorporation into organic electronic devices, most notably organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Their strong blue fluorescence, high quantum yield, and good film-forming properties make them suitable as emitters in the emissive layer of OLEDs. researchgate.netresearchgate.net

In OLEDs, an organic semiconductor emissive layer is placed between two electrodes. When a voltage is applied, electrons and holes are injected into the organic layer, where they combine to form excitons. The radiative decay of these excitons results in the emission of light, a phenomenon known as electroluminescence. mdpi.comfrontiersin.org Pyrazoline derivatives have been successfully used as the blue-emitting component in these devices. researchgate.net

Beyond their role as emitters, pyrazoline derivatives also exhibit excellent hole-transporting properties. researchgate.netbohrium.comrsc.org This allows them to be used in the hole-transporting layer (HTL) of OLEDs and other organic electronic devices like perovskite solar cells. researchgate.netrsc.org The HTL facilitates the efficient injection and transport of holes from the anode to the emissive layer, which is crucial for achieving high device performance and stability. rsc.orgrsc.org The molecular structure of pyrazolines can be modified to optimize their energy levels and charge transport characteristics for these applications. researchgate.net

Role in Analytical Chemistry for Non-Biological Detection and Sensing

In analytical chemistry, the primary application of aryl-dihydropyrazoles, outside of biological contexts, is in the development of sensors for environmental and industrial monitoring. nih.govrsc.org Their ability to selectively bind to specific analytes and produce a measurable optical response forms the basis of these sensing applications. rsc.org

Fluorescence-based detection methods offer high sensitivity, which is often required for environmental analysis. elsevierpure.com Pyrazoline-based fluorescent probes have been designed for the detection of various analytes, including heavy metal ions, which are significant environmental pollutants. nih.govresearchgate.net The development of these sensors involves the strategic combination of a pyrazole derivative as the fluorophore with a recognition moiety that selectively binds to the target analyte. nih.gov This modular design allows for the creation of a wide range of sensors for different targets. rsc.org

For example, a pyrene-pyrazole-based chemosensor has been reported for the highly selective detection of Hg²⁺ ions at the nanomolar level. nih.gov Such sensors can be used to monitor the quality of water and other environmental samples. researchgate.net The versatility and tunable photophysical properties of aryl-dihydropyrazoles continue to drive research into new and improved chemosensors for a variety of non-biological analytical applications. rsc.org

Conclusion and Future Research Directions in 3 Mesityl 1 Phenyl 4,5 Dihydro 1h Pyrazole Chemistry

Synthesis and Mechanistic Understanding of Dihydropyrazoles

The synthesis of 4,5-dihydropyrazole derivatives, often referred to as pyrazolines, is a well-established yet continually evolving field. The primary and most common method involves the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazine (B178648) derivatives. acs.orgnih.govresearchgate.net This approach offers a versatile and efficient route to a wide array of substituted dihydropyrazoles. acs.orgnih.gov

Recent advancements have focused on developing novel and more efficient synthetic protocols. One such method involves the base-induced isomerization of easily accessible propargyl alcohols, followed by the cyclization of α,β-unsaturated hydrazones. nih.govrsc.orgresearchgate.net This strategy provides a simple and effective pathway to 4,5-dihydropyrazole derivatives. nih.govrsc.orgresearchgate.net Researchers are also exploring one-pot multicomponent reactions and the use of environmentally friendly catalysts, such as nano-ZnO, to streamline the synthesis process and improve yields. researchgate.netmdpi.com

Mechanistic studies, often supported by computational analysis, are crucial for understanding the regioselectivity and stereoselectivity of these reactions. The formation of the dihydropyrazole ring from chalcones and hydrazines is a key area of investigation, with studies aiming to elucidate the intricate steps of the reaction pathway. researchgate.net A deeper mechanistic understanding will enable the rational design of synthetic routes to access novel and complex dihydropyrazole architectures with desired functionalities. mdpi.comnih.gov

Advancements in Spectroscopic Characterization Techniques for Novel Dihydropyrazoles

The unambiguous characterization of novel dihydropyrazole derivatives is paramount for understanding their structure-property relationships. A combination of spectroscopic techniques is routinely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools for elucidating the molecular structure of dihydropyrazoles. scispace.commdpi.com Characteristic signals in the ¹H NMR spectrum, such as the doublets of doublets for the CH₂ protons at the C-4 position and the signal for the CH proton at the C-5 position, confirm the formation of the dihydropyrazole ring. nih.gov Advanced 2D NMR techniques, like NOESY, can provide further insights into the spatial proximity of different protons within the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups present in the molecule. The presence of characteristic absorption bands for C=N and N-H stretching vibrations helps to confirm the pyrazoline structure. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of dihydropyrazole derivatives. tandfonline.comtandfonline.comresearchgate.net Electron impact ionization mass spectra can provide valuable information about the stability of the molecular ion and the characteristic fragmentation pathways, which are often dependent on the nature and position of the substituents on the pyrazole (B372694) ring. tandfonline.comtandfonline.com

The continual development of more sensitive and higher-resolution spectroscopic techniques will undoubtedly facilitate the characterization of increasingly complex dihydropyrazole systems.

Future Prospects for Computational and Theoretical Studies of Dihydropyrazole Systems

Computational and theoretical studies have become integral to the investigation of dihydropyrazole systems, providing valuable insights that complement experimental findings.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, molecular geometry, and spectroscopic properties of pyrazole derivatives. bohrium.comderpharmachemica.com These calculations can help to predict and understand reactivity, as well as to interpret experimental spectroscopic data. bohrium.com For instance, DFT can be used to study the effects of substituents on the electronic properties and to elucidate reaction mechanisms. rsc.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the relationship between the chemical structure and biological activity of dihydropyrazole derivatives. nih.gov These models can be used to predict the activity of new compounds and to guide the design of more potent analogs. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational techniques are invaluable for studying the interactions between dihydropyrazole derivatives and biological targets, such as enzymes. nih.govresearchgate.net Molecular docking can predict the binding mode of a ligand in the active site of a protein, while MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

Future computational work will likely focus on developing more accurate and efficient theoretical models to predict the properties and reactivity of dihydropyrazole systems with greater precision. The integration of machine learning and artificial intelligence with computational chemistry also holds significant promise for accelerating the discovery and design of novel dihydropyrazole derivatives with desired functionalities.

Emerging Non-Biological Applications of 4,5-Dihydro-1H-Pyrazole Derivatives

While the biological activities of dihydropyrazoles have been extensively studied, their potential in non-biological applications is an emerging and exciting area of research.

Corrosion Inhibition: Pyrazoline derivatives have shown significant promise as corrosion inhibitors for metals, particularly mild steel in acidic media. tandfonline.combohrium.comnajah.edubohrium.com The presence of heteroatoms (nitrogen) and π-electrons in the pyrazoline ring allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion. tandfonline.combohrium.com Both experimental and theoretical studies have demonstrated their high inhibition efficiencies. tandfonline.comnajah.edu The ability to tailor the structure of these compounds to enhance their solubility and adsorption properties makes them attractive candidates for industrial applications. najah.edu Some synthesized pyrazoline derivatives have demonstrated corrosion inhibition efficiencies of around 90%. acs.org

Organic Electronics: The photoluminescent properties of some 4,5-dihydro-1H-pyrazole derivatives suggest their potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices. Further research into the synthesis of dihydropyrazoles with tailored electronic and optical properties could lead to the development of new materials for advanced technological applications.

The exploration of these and other non-biological applications represents a significant growth area for dihydropyrazole chemistry.

Challenges and Opportunities in the Synthesis and Exploration of Novel Dihydropyrazole Architectures

Despite the significant progress in dihydropyrazole chemistry, several challenges and opportunities remain.

Challenges:

Regio- and Stereoselectivity: Controlling the regioselectivity and stereoselectivity in the synthesis of polysubstituted dihydropyrazoles can be challenging, particularly when creating complex molecular architectures. mdpi.com

Scalability: Developing synthetic routes that are scalable, cost-effective, and environmentally friendly is crucial for the practical application of dihydropyrazole derivatives.

Structure-Property Relationship: A deeper understanding of the relationship between the three-dimensional structure of dihydropyrazoles and their functional properties is needed to guide the rational design of new materials.

Opportunities:

Novel Synthetic Methodologies: The development of new catalytic systems and synthetic strategies, including flow chemistry and microwave-assisted synthesis, offers opportunities to overcome existing synthetic challenges and access novel dihydropyrazole scaffolds. mdpi.com

Multifunctional Materials: There is a significant opportunity to design and synthesize dihydropyrazole derivatives that possess multiple functionalities, such as combined biological and material properties.

Interdisciplinary Collaboration: Collaboration between synthetic chemists, computational chemists, materials scientists, and biologists will be essential to fully explore the potential of dihydropyrazole chemistry and to translate fundamental research into practical applications.

Q & A

Q. What are the common synthetic routes for 3-mesityl-1-phenyl-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of substituted hydrazines with α,β-unsaturated carbonyl compounds. For example, hydrazine derivatives react with mesityl-substituted ketones under acidic or basic conditions, often in ethanol or methanol solvents, followed by crystallization for purification . A green synthesis approach using vitamin B1 as a catalyst has been reported, achieving yields of 78–92% without metal catalysts or harsh conditions. Key factors include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (60–80°C optimizes cyclization), and catalyst recyclability .

Q. How is X-ray crystallography utilized in determining the structure of pyrazole derivatives?

X-ray crystallography employs programs like SHELXL for small-molecule refinement. For 3-mesityl derivatives, single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. The SHELX suite resolves challenges like twinning or disordered substituents by iterative least-squares refinement and electron density mapping. Validation tools (e.g., PLATON) check for geometric anomalies, ensuring accurate bond length (±0.01 Å) and angle (±0.1°) measurements .

Q. What in vitro assays are used to assess the acetylcholinesterase inhibitory activity of dihydropyrazole compounds?

The Ellman assay is standard: acetylthiocholine is hydrolyzed by acetylcholinesterase (AChE), releasing thiocholine, which reacts with DTNB to produce a yellow chromophore (λ = 412 nm). IC₅₀ values are calculated using dose-response curves (typically 0.1–100 µM). For 3-mesityl derivatives, competitive inhibition is confirmed via Lineweaver-Burk plots, showing increased Km but unchanged Vmax. Parallel assays with butyrylcholinesterase (BuChE) assess selectivity, critical for Alzheimer’s drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?

Contradictions often arise from substituent effects. For example, a 4-methoxyphenyl group enhances AChE inhibition (IC₅₀ = 2.3 µM) compared to nitro-substituted analogs (IC₅₀ > 50 µM) due to improved hydrogen bonding with the catalytic serine residue . Systematic SAR studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can quantify binding affinity differences. Additionally, orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

Q. What strategies are employed to design multitarget pyrazole derivatives for neurodegenerative diseases?

Multitarget ligands combine AChE inhibition, Aβ anti-aggregation, and antioxidant properties. For example:

- AChE inhibition : Introduce a mesityl group to interact with the peripheral anionic site.

- Aβ anti-aggregation : Incorporate hydrophobic substituents (e.g., trifluoromethyl) to disrupt β-sheet formation.

- Antioxidant activity : Add catechol or methoxy groups to scavenge ROS via Nrf2 pathway activation.

In vitro neuroprotection assays using SH-SY5Y cells under H₂O₂ or Aβ₁₋₄₂-induced stress validate multifunctionality .

Q. How do spectroscopic techniques like fluorescence quenching elucidate metal ion interactions with pyrazoline sensors?

Pyrazoline derivatives exhibit solvatochromic shifts (e.g., 450 nm → 510 nm in DMSO) due to intramolecular charge transfer. For Fe³⁺ detection, fluorescence quenching occurs via a paramagnetic mechanism. Stern-Volmer plots determine quenching constants (Ksv), with static quenching confirmed by lifetime measurements (τ remains constant). DFT calculations (e.g., B3LYP/6-31G*) model the binding geometry, showing Fe³⁺ coordination to the pyrazoline nitrogen and methoxy oxygen .

Q. Notes

- For structural analysis, cross-validate crystallographic data with computational models (e.g., Hirshfeld surface analysis).

- Methodological rigor is critical: replicate assays ≥3 times, use positive controls (e.g., donepezil for AChE), and report SEM/confidence intervals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.